Cas no 1820569-82-1 ((3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine)

(3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine Chemical and Physical Properties
Names and Identifiers
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- (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-1-yl)methyl)-4-phenylpiperidine
- Piperidine, 3-[[4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-1-yl]methyl]-4-phenyl-, (3R,4S)-
- (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine
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- Inchi: 1S/C22H24ClN3O/c1-27-22-8-7-19(23)11-21(22)18-13-25-26(15-18)14-17-12-24-10-9-20(17)16-5-3-2-4-6-16/h2-8,11,13,15,17,20,24H,9-10,12,14H2,1H3/t17-,20-/m1/s1
- InChI Key: WUPVNNLNORXKEH-YLJYHZDGSA-N
- SMILES: N1CC[C@H](C2=CC=CC=C2)[C@@H](CN2C=C(C3=CC(Cl)=CC=C3OC)C=N2)C1
(3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322704-100mg |
(3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-1-yl)methyl)-4-phenylpiperidine |
1820569-82-1 | 100mg |
£216.00 | 2024-05-26 |
(3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine
Research Brief on (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine (CAS: 1820569-82-1)
In recent years, the compound (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine (CAS: 1820569-82-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, synthetic pathways, and potential clinical applications.
The structural complexity of (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine, featuring a piperidine core substituted with a pyrazole ring and a chlorinated methoxyphenyl group, suggests its potential as a high-affinity ligand for specific neurotransmitter receptors. Recent studies have focused on its interaction with dopamine and serotonin receptors, which are critical targets for treating psychiatric and neurological disorders. Preliminary in vitro assays indicate that this compound exhibits selective binding affinity, with notable activity at the D2 and 5-HT2A receptors, making it a candidate for further development in antipsychotic and anxiolytic therapies.
From a synthetic chemistry perspective, the preparation of (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine involves a multi-step process that emphasizes stereochemical control to ensure the desired (3R,4S) configuration. Recent advancements in catalytic asymmetric synthesis have improved the yield and purity of this compound, addressing previous challenges related to racemization and byproduct formation. Researchers have also explored green chemistry approaches to minimize environmental impact, such as using recyclable catalysts and solvent-free conditions.
In vivo studies have further elucidated the pharmacokinetic and pharmacodynamic profiles of this compound. Animal models demonstrate favorable blood-brain barrier penetration and a half-life conducive to once-daily dosing. However, metabolic stability remains an area of optimization, as cytochrome P450-mediated oxidation has been identified as a primary clearance pathway. Structural modifications, such as fluorination of the phenyl ring, are currently under investigation to enhance metabolic stability while retaining receptor affinity.
The therapeutic potential of (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine extends beyond CNS disorders. Emerging research suggests its utility in oncology, where it has shown inhibitory effects on specific kinase pathways involved in tumor proliferation. Additionally, its anti-inflammatory properties are being explored for applications in autoimmune diseases. These findings underscore the versatility of this compound and its potential as a multi-target therapeutic agent.
In conclusion, (3R,4S)-3-((4-(5-Chloro-2-methoxyphenyl)-1h-pyrazol-1-yl)methyl)-4-phenylpiperidine represents a promising scaffold for drug development across multiple therapeutic areas. Ongoing research aims to refine its pharmacological profile, optimize synthetic routes, and evaluate its efficacy in clinical settings. As the scientific community continues to unravel its mechanisms of action, this compound may pave the way for novel treatments addressing unmet medical needs.
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